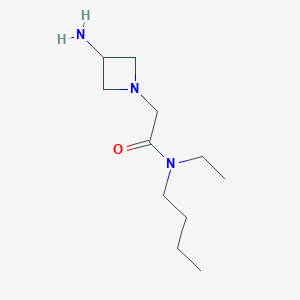
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol
Descripción general
Descripción
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, also known as EPPO, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is a versatile molecule that can be used in the synthesis of a variety of drugs and other compounds, as well as in research and laboratory experiments.
Aplicaciones Científicas De Investigación
Metabolite Analysis and Environmental Exposure
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, as a metabolite of certain pesticides, has been instrumental in the study of environmental exposure and its impact on human health. For example, urinary metabolites of organophosphate (OP) and pyrethroid (PYR) pesticides, including 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, were measured in children to assess exposure levels. The studies revealed that this compound, along with other metabolites, can serve as biomarkers for evaluating pesticide exposure and its potential health effects (Bravo et al., 2019). Similarly, the presence of this metabolite in various populations, including pregnant women and agricultural workers, has been studied to understand the extent and implications of exposure to OP and PYR pesticides (Bravo et al., 2019), (Filippi et al., 2021).
Metabolic Pathways and Drug Interactions
Understanding the metabolic pathways and potential drug interactions of various compounds, including 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, is crucial for drug development and safety. Studies have been conducted to analyze the metabolism and disposition of pharmaceutical compounds, shedding light on the complex interactions and pathways involved. For instance, research on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identified significant metabolites in human urine, providing insights into its metabolic pathways and potential implications for drug efficacy and safety (Balani et al., 1995).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The interaction of the compound with its targets would be determined by the specific chemical structure of the compound and the target. The pyrrolidine ring could potentially interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other types of molecular interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. For instance, the presence of the pyrrolidine ring could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other competing molecules .
Propiedades
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8-5-10(12-7-11-8)13-4-3-9(14)6-13/h5,7,9,14H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOHWPREKWEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















